Trifolirhizin
CAS No.: 6807-83-6
Cat. No.: VC21338040
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6807-83-6 |
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Molecular Formula | C22H22O10 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2 |
Standard InChI Key | VGSYCWGXBYZLLE-UHFFFAOYSA-N |
Isomeric SMILES | C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6 |
Canonical SMILES | C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6 |
Melting Point | 142 - 144 °C |
Chemical Structure and Properties of Trifolirhizin
Trifolirhizin (CAS No. 6807-83-6) is a pterocarpan flavonoid with the molecular formula C22H22O10 and a molecular weight of 446.4 g/mol . Its chemical name is (6aR,12aR)-6a,12a-dihydro-6H- dioxolo benzofuro[3,2-c]benzopyran-3-yl-β-D-glucopyranoside, and it is also known by several synonyms including Maackiain 3-glucoside and (-)-Maackiain-3-O-glucoside . The compound possesses a unique chemical structure with a pterocarpan skeleton linked to a glucose moiety.
Physical and Chemical Properties
Trifolirhizin exhibits distinct physicochemical properties that are important for its isolation, analysis, and biological activities. Table 1 summarizes the key physical and chemical properties of trifolirhizin.
Table 1: Physical and Chemical Properties of Trifolirhizin
Property | Value |
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Molecular Formula | C22H22O10 |
Molecular Weight | 446.4 g/mol |
Melting Point | 142-144°C |
Boiling Point | 658.7±55.0°C (Predicted) |
Density | 1.590 |
Physical Form | Crystalline |
Color | White |
pKa | 12.77±0.70 (Predicted) |
Solubility | Soluble in acetone; sparingly soluble in methanol |
Storage Conditions | Sealed in dry container, store in freezer under -20°C |
Data compiled from ChemicalBook
Natural Sources and Distribution
Trifolirhizin is primarily isolated from the roots of various medicinal plants, with Sophora flavescens being one of the most significant sources . This compound is a bioactive constituent of several traditional Chinese medicines, including Xian-Lian-Ke-Li, which is commercially used for cancer prevention .
Plant Sources
Research has identified multiple plant species that contain trifolirhizin, as shown in Table 2.
Table 2: Plant Sources of Trifolirhizin
Data compiled from multiple sources
Pharmacological Activities of Trifolirhizin
Extensive research has revealed that trifolirhizin possesses diverse pharmacological activities, including anti-inflammatory, anticancer, anti-ulcerative colitis, and numerous other therapeutic properties. These activities position trifolirhizin as a promising candidate for therapeutic development.
Anti-inflammatory Effects
Trifolirhizin has demonstrated significant anti-inflammatory properties across multiple experimental models. In lipopolysaccharide (LPS)-stimulated mouse J774A.1 macrophages, trifolirhizin dose-dependently inhibited the expression of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . Additionally, it inhibited LPS-induced expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway .
Studies have shown that at a concentration of 25 μM, trifolirhizin completely inhibited LPS-induced increase of TNF-α mRNA level, demonstrating potent anti-inflammatory efficacy . Comparative analysis suggests that trifolirhizin may be a more effective inhibitor of TNF-α compared to other herbal constituents such as ginsenoside and apigenin, which required higher concentrations (84 μM and 37 μM, respectively) to achieve similar effects .
Anticancer Properties
Trifolirhizin has shown promising anticancer activities against various cancer types, including colorectal cancer, nasopharyngeal carcinoma, and ovarian cancer. The compound inhibits cancer cell proliferation, induces apoptosis, and enhances autophagy-dependent cell death mechanisms.
Effects on Colorectal Cancer
In colorectal cancer (CRC) cell lines, trifolirhizin induces autophagy-dependent apoptosis, as evidenced by changes in autophagy marker proteins LC3 and p62/SQSTM-1 . Treatment with trifolirhizin resulted in dose- and time-related accumulation of LC3B-I and LC3B-II, increased expression ratio of LC3B-II/I, and downregulation of SQSTM-1 protein expression in HCT116 and SW620 colorectal cancer cell lines .
Effects on Nasopharyngeal Carcinoma
Research on nasopharyngeal carcinoma (NPC) has demonstrated that trifolirhizin targets PTK6 to induce autophagy and exert antitumor effects . Trifolirhizin treatment inhibited proliferation, promoted apoptosis, and strengthened autophagy in NPC cells . Molecular studies revealed that trifolirhizin negatively regulated PTK6 expression, and its anticancer effects were partially reversed upon upregulation of PTK6, suggesting a mechanism-specific action .
Effects on Other Cancer Types
Trifolirhizin has shown inhibitory effects on the growth of human A2780 ovarian cancer and H23 lung cancer cells . Studies have also reported its anticancer potential against melanoma B16 cells, gastric cancer MKN45 cells, and hepatocellular carcinoma .
Effects on Ulcerative Colitis
Trifolirhizin has demonstrated therapeutic potential in ulcerative colitis (UC), a chronic and recurrent autoimmune disease characterized by mucosal inflammation. In a dextran sulfate sodium (DSS)-induced colitis mouse model, trifolirhizin improved symptoms by increasing body weight and reducing the disease activity index (DAI) .
Mechanistically, trifolirhizin regulated the balance of T helper 17 (Th17) cells and regulatory T (Treg) cells in DSS-induced colitis mice . Furthermore, it suppressed the activation of NLRP3 inflammasome and regulated the AMP-activated protein kinase (AMPK)-thioredoxin-interacting protein (TXNIP) pathway . The anti-inflammatory effects of trifolirhizin were inhibited when AMPK was suppressed, highlighting the importance of this pathway in its therapeutic action against UC .
Other Therapeutic Properties
In addition to the aforementioned activities, trifolirhizin possesses several other therapeutic properties:
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Antioxidant effects: Trifolirhizin exhibits free radical scavenging capabilities
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Antibacterial activity: Demonstrated efficacy against various bacterial strains
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Antiasthma effects: Shown to alleviate asthma symptoms in experimental models
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Hepatoprotective properties: Protects against liver damage and enhances liver function
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Wound healing promotion: Accelerates wound closure and tissue regeneration
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Skin-whitening effects: Influences melanin synthesis and pigmentation processes
Molecular Mechanisms of Action
Trifolirhizin exerts its diverse pharmacological effects through multiple molecular mechanisms and signaling pathways. Understanding these mechanisms is crucial for the development of trifolirhizin as a therapeutic agent.
Inflammation-Related Mechanisms
In inflammatory processes, trifolirhizin acts by:
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Inhibiting the expression of pro-inflammatory cytokines (TNF-α and IL-6)
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Regulating the balance of Th17/Treg cells in inflammatory conditions
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Inhibiting the TXNIP-mediated activation of NLRP3 inflammasome
Cancer-Related Mechanisms
The anticancer activities of trifolirhizin involve several mechanisms:
Signaling Pathways
Trifolirhizin interacts with several important signaling pathways that are implicated in various diseases:
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NF-κB-MAPK pathway: Involved in inflammation and cancer progression
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EGFR-MAPK pathway: Crucial for cell proliferation and survival
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PI3K/Akt signaling pathway: Controls cell growth, survival, and metabolism
These diverse mechanisms highlight the pleiotropic nature of trifolirhizin and explain its wide range of pharmacological activities.
Pharmacokinetics and Metabolism
Initial pharmacokinetic studies support the therapeutic candidature of trifolirhizin, although comprehensive data in this area remains limited . Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of trifolirhizin is essential for its development as a therapeutic agent.
One derivative of trifolirhizin, trifolirhizin-6''-O-malonat (molecular formula C25H23O13, molecular weight 531.4 g/mol), has been identified and may play a role in the metabolism or bioactivity of the parent compound .
Future Research Directions and Challenges
Despite the promising pharmacological profile of trifolirhizin, several challenges and research gaps need to be addressed:
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Comprehensive pharmacokinetic and bioavailability studies are needed to better understand the in vivo behavior of trifolirhizin
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Structure-activity relationship studies could help identify the active moieties and guide the development of more potent derivatives
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Clinical trials are required to validate the preclinical findings and establish the safety and efficacy of trifolirhizin in humans
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Standardized extraction and analytical methods need to be developed for consistent production and quality control
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Toxicological studies are necessary to establish the safety profile of trifolirhizin for therapeutic use
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